molecular formula C14H10Br2O2 B8572378 (2,6-dibromo-9H-xanthen-9-yl)methanol

(2,6-dibromo-9H-xanthen-9-yl)methanol

Cat. No. B8572378
M. Wt: 370.03 g/mol
InChI Key: GHOVMYFATHWFQV-UHFFFAOYSA-N
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Patent
US08999967B2

Procedure details

Borane-THF complex (36.5 mL, 1M THF, 36.5 mmol) was added to a stirred solution of 2,6-dibromo-9-methylene-9H-xanthene (9-1) (6.43 g, 18.27 mmol) in THF (75 mL) at 0° C. The mixture was allowed to warm up to rt and stirred for 1 h. The reaction mixture was cooled to 0° C. and a mixture of hydrogen peroxide (35 wt % in water) (5.76 mL, 65.8 mmol) and NaOH (25.6 mL, 2 M aq, 51.1 mmol) was added cautiously. The mixture was allowed to warm up to rt over 30 min. The reaction mixture was then poured into water (200 mL) and extracted with DCM (3×150 mL). The combined organics were washed with water (2×200 mL), brine (200 mL), dried over anhydrous MgSO4, filtered and volatiles removed in vacuo to give a yellow solid. The crude product was purified by column chromatography (SiO2, 0-100% (v/v) of EtOAc/isohexanes) to afford (2,6-dibromo-9H-xanthen-9-yl)methanol (10-1) (2.5 g, 37.0% yield) as a yellow solid. 1H NMR (CDCl3): δ 7.42-7.39 (1H, m), 7.37-7.35 (1H, m), 7.28-7.27 (1H, m), 7.25-7.21 (1H, m), 7.16-7.12 (1H, m), 7.00-6.97 (1H, m), 4.00 (1H, t, J=5.9 Hz), 1.46 (2H, d, J=5.9 Hz) ppm.
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.C1C[O:5]CC1.[Br:7][C:8]1[CH:21]=[CH:20][C:19]2[O:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Br:22])[CH:16]=3)[C:11](=[CH2:23])[C:10]=2[CH:9]=1.OO.[OH-].[Na+]>C1COCC1.O>[Br:7][C:8]1[CH:21]=[CH:20][C:19]2[O:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Br:22])[CH:16]=3)[CH:11]([CH2:23][OH:5])[C:10]=2[CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
36.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
6.43 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.76 mL
Type
reactant
Smiles
OO
Name
Quantity
25.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added cautiously
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt over 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×150 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, 0-100% (v/v) of EtOAc/isohexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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